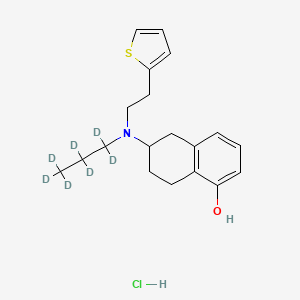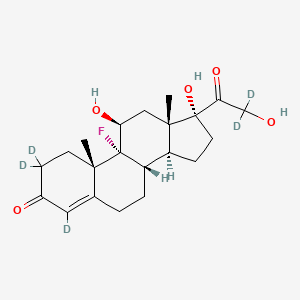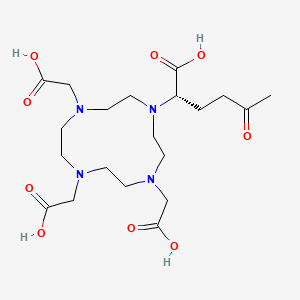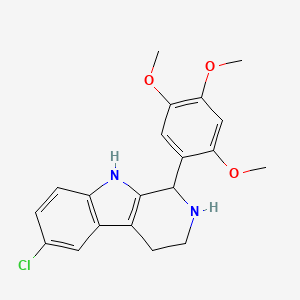
5-HT2A receptor agonist-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-HT2A receptor agonist-2” is a chemical that specifically targets the 5-hydroxytryptamine receptor 2A (5-HT2A receptor). This receptor is a subtype of the serotonin receptor, which is a G protein-coupled receptor (GPCR) found in the central nervous system and various peripheral tissues. Activation of the 5-HT2A receptor is known to play a significant role in various physiological and psychological processes, including cognition, mood regulation, and perception .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT2A receptor agonist-2 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction between an aromatic aldehyde and an amine.
Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Continuous flow reactors: These allow for precise control of reaction conditions and can be scaled up easily.
Batch reactors: These are used for larger-scale production and involve careful monitoring of reaction parameters to ensure consistency.
化学反応の分析
Types of Reactions
5-HT2A receptor agonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
5-HT2A receptor agonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating neurotransmitter release and receptor signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用機序
The mechanism of action of 5-HT2A receptor agonist-2 involves binding to the 5-HT2A receptor and activating it. This activation triggers a cascade of intracellular signaling pathways, including:
Gq/11 protein activation: Leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Calcium release: IP3 stimulates the release of calcium ions from intracellular stores, which further modulates various cellular processes.
Protein kinase C activation: DAG activates protein kinase C, which phosphorylates target proteins and alters their activity
類似化合物との比較
5-HT2A receptor agonist-2 can be compared with other similar compounds, such as:
LSD (Lysergic acid diethylamide): A potent 5-HT2A receptor agonist known for its hallucinogenic effects.
Psilocybin: A naturally occurring psychedelic compound that also targets the 5-HT2A receptor.
Mescaline: Another naturally occurring psychedelic that acts as a 5-HT2A receptor agonist
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the 5-HT2A receptor, making it a valuable tool for studying the receptor’s role in various physiological and psychological processes .
特性
分子式 |
C20H21ClN2O3 |
|---|---|
分子量 |
372.8 g/mol |
IUPAC名 |
6-chloro-1-(2,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C20H21ClN2O3/c1-24-16-10-18(26-3)17(25-2)9-14(16)19-20-12(6-7-22-19)13-8-11(21)4-5-15(13)23-20/h4-5,8-10,19,22-23H,6-7H2,1-3H3 |
InChIキー |
RJHMAXLLXKUOBW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


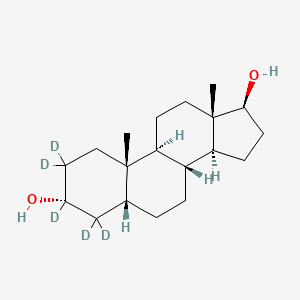
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
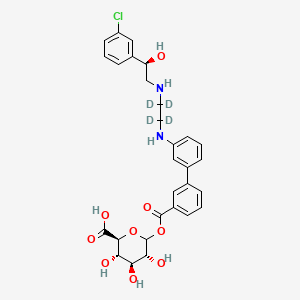
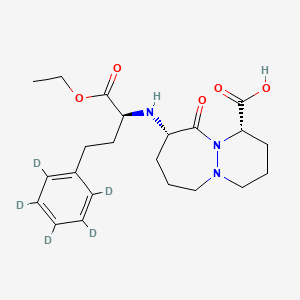
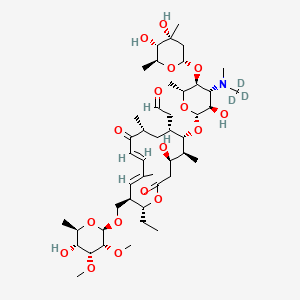
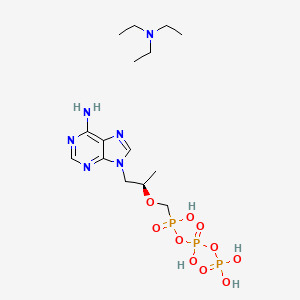

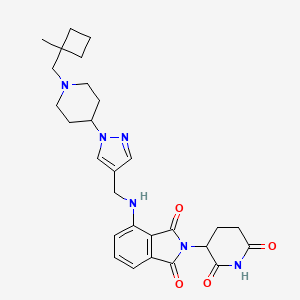
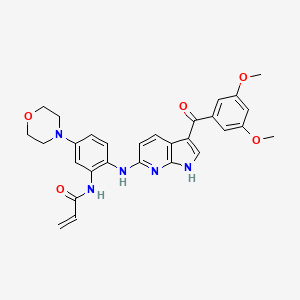

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
